molecular formula C19H19F3N2O4S B2892109 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2109447-04-1

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2892109
CAS No.: 2109447-04-1
M. Wt: 428.43
InChI Key: LIQAFWQNFPGYPU-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[321]octane is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the pyridin-2-yloxy and trifluoromethoxybenzenesulfonyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for certain diseases.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)triimidazotriazine: Known for its photophysical properties and used in materials science.

    3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Utilized in the synthesis of metal-organic frameworks.

Uniqueness

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[321]octane stands out due to its unique bicyclic structure and the presence of both pyridin-2-yloxy and trifluoromethoxybenzenesulfonyl groups

Properties

IUPAC Name

3-pyridin-2-yloxy-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c20-19(21,22)28-16-5-1-2-6-17(16)29(25,26)24-13-8-9-14(24)12-15(11-13)27-18-7-3-4-10-23-18/h1-7,10,13-15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQAFWQNFPGYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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